Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
The synthesis of Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves several steps, typically starting with the preparation of the thiophene ring. The synthetic route may include the following steps:
Formation of the Thiophene Ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as the use of sulfur and a carbonyl compound.
Introduction of the Benzoylamino Group: This step involves the reaction of the thiophene derivative with benzoyl chloride in the presence of a base.
Allyloxy Substitution: The allyloxy group can be introduced through a substitution reaction using an allyl halide.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atoms on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway.
Scientific Research Applications
Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds, such as:
Ethyl 5-[4-(methoxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate: This compound has a methoxy group instead of an allyloxy group, which may affect its reactivity and biological activity.
Ethyl 5-[4-(allyloxy)-3,5-dichlorobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate: The presence of chlorine atoms instead of bromine atoms can lead to differences in chemical behavior and applications.
Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(acetylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate: The acetylamino group may alter the compound’s interaction with biological targets compared to the benzoylamino group.
Biological Activity
Ethyl 5-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C20H19Br2N2O3S
- Molecular Weight : 485.25 g/mol
Structural Characteristics
The compound features a thiophene carboxylate backbone with multiple functional groups that contribute to its biological activity. The presence of dibromobenzylidene and allyloxy groups enhances its reactivity and potential interaction with biological targets.
Anticancer Properties
Recent studies indicate that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolidinones have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) .
The proposed mechanisms of action for related compounds include:
- Induction of apoptosis through the mitochondrial pathway.
- Inhibition of specific enzymes such as carbonic anhydrase isoforms associated with tumor growth .
Case Studies
- Anticancer Activity : A study evaluating various thiazolidinone derivatives found that certain compounds significantly inhibited the proliferation of MCF-7 cells, with IC50 values indicating effective potency . This suggests that this compound could exhibit similar effects due to its structural analogies.
- Enzyme Inhibition : Research on similar compounds has demonstrated inhibition of carbonic anhydrase isoforms II and IX. These isoforms are often overexpressed in tumors, making them critical targets for anticancer therapies .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
Compound Name | Anticancer Activity | Enzyme Target | IC50 Value |
---|---|---|---|
Compound A | Yes | CA II | 2.6 nM |
Compound B | Yes | CA IX | 16.1 nM |
Ethyl 5-[4-(allyloxy)... | Potential | TBD | TBD |
Properties
Molecular Formula |
C24H19Br2NO5S |
---|---|
Molecular Weight |
593.3 g/mol |
IUPAC Name |
ethyl (5Z)-2-benzoylimino-5-[(3,5-dibromo-4-prop-2-enoxyphenyl)methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C24H19Br2NO5S/c1-3-10-32-21-16(25)11-14(12-17(21)26)13-18-20(28)19(24(30)31-4-2)23(33-18)27-22(29)15-8-6-5-7-9-15/h3,5-9,11-13,28H,1,4,10H2,2H3/b18-13-,27-23? |
InChI Key |
VZGFTGNGSAWVOJ-ITFAFNGDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)Br)OCC=C)Br)/SC1=NC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)Br)OCC=C)Br)SC1=NC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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